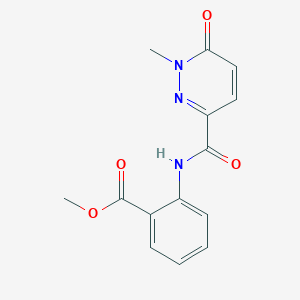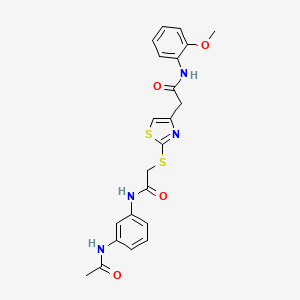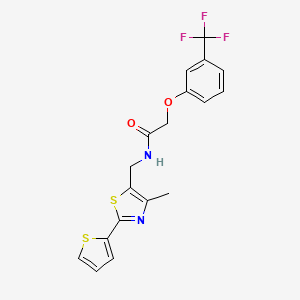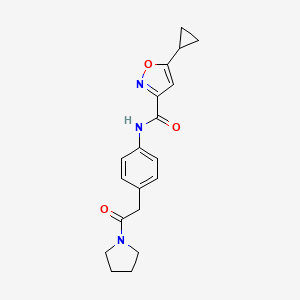![molecular formula C15H15NO4S B2985113 4-[Ethyl(phenyl)sulfamoyl]benzoic acid CAS No. 380342-54-1](/img/structure/B2985113.png)
4-[Ethyl(phenyl)sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Ethyl(phenyl)sulfamoyl]benzoic acid is a sulfonamide derivative of benzoic acid . It is also known as 4-carboxybenzenesulfonamide . It has been found to be an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity .
Synthesis Analysis
The N, N-disubstituted 4-sulfamoylbenzoic acid derivative, which is an inhibitor of cPLA2α, was structurally modified to increase its enzyme inhibitory potency . The substituents on the sulfonamide nitrogen were replaced with other residues such as naphthyl, naphthylmethyl, indolylalkyl, and differently substituted phenyl moieties .Molecular Structure Analysis
The molecular formula of this compound is C15H15NO4S . Its molecular weight is 305.35 .Chemical Reactions Analysis
The N, N-disubstituted 4-sulfamoylbenzoic acid derivative was found to be an inhibitor of cPLA2α with micromolar activity . Structural modifications were made to increase its enzyme inhibitory potency .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound has a predicted pKa value of 3.48 .科学的研究の応用
Synthesis and Chemical Properties 4-[Ethyl(phenyl)sulfamoyl]benzoic acid is involved in various chemical synthesis processes and displays diverse chemical properties. For instance, it has been used as a starting material in the synthesis of sulfonamides by fly-ash:H3PO3 nano catalyst catalyzed condensation, showing high yields over 90% in ultrasound irradiation conditions. These sulfonamides exhibit significant antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).
Role in Pharmacology Benzoic acid derivatives, including structures similar to this compound, play a crucial role in pharmacology. They are investigated for their role in inducing multiple stress tolerance in plants, showing that benzoic acid can effectively induce tolerance to heat, drought, and chilling stress, potentially improving agricultural resilience (Senaratna et al., 2004). Another study highlights the importance of benzoic acid and its derivatives in food as naturally occurring compounds and additives, detailing their uses, exposure, and controversy related to their health effects (del Olmo et al., 2017).
Environmental and Material Applications In environmental and material sciences, derivatives of this compound have been studied for their applications in photopolymerizations, where they act as electron donors in photoinduced free-radical polymerizations, showing promise in the development of new polymer materials (Wrzyszczyński et al., 2000).
Biochemical Research In biochemical research, the sulfonamide and benzoic acid derivatives exhibit selective inhibition against various human carbonic anhydrase isoenzymes, highlighting their therapeutic potential in treating conditions like glaucoma, epilepsy, and certain types of cancer (Supuran et al., 2013). Another study indicates that benzamide-4-sulfonamides, a class including similar structures, are highly effective inhibitors of human carbonic anhydrases, important for managing fluid balance and pH regulation in the body (Abdoli et al., 2018).
作用機序
Target of Action
Sulfonamide derivatives, such as this compound, are known to target proteins overexpressed in hypoxic tumors .
Mode of Action
Sulfonamides typically work by inhibiting the function of their target proteins .
Biochemical Pathways
It’s known that sulfonamides can affect the arachidonic acid cascade, a biochemical pathway leading to the formation of oxidized arachidonic acid products .
Result of Action
Given its potential role in targeting proteins overexpressed in hypoxic tumors , it may have a role in controlling cancer disease.
Safety and Hazards
特性
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-2-16(13-6-4-3-5-7-13)21(19,20)14-10-8-12(9-11-14)15(17)18/h3-11H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPCSBJHPZGBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2985030.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2985031.png)
![2-chloro-N-[4-(4-cyanophenoxy)-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B2985032.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B2985033.png)
![7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2985034.png)

![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2985037.png)






